4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline
説明
特性
IUPAC Name |
4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-13-7-6-12-15-11(8-17(12)16-13)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSOTXEURCDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridazine with an appropriate aldehyde to form the imidazo[1,2-b]pyridazine core, followed by methoxylation at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Major Products Formed
Oxidation: Formation of 4-(6-Hydroxyimidazo[1,2-b]pyridazin-2-yl)aniline.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, inhibiting their enzymatic activity. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells. The methoxy group at the 6-position and the aniline moiety at the 4-position play crucial roles in determining the selectivity and potency of the compound .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyridazines: These compounds have a similar diazine ring but lack the fused imidazole ring.
Pyrimidines: These compounds also contain a diazine ring but differ in the position of the nitrogen atoms
Uniqueness
4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the aniline moiety enhances its potential as a kinase inhibitor and its applicability in medicinal chemistry .
生物活性
4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features an imidazo[1,2-b]pyridazine core with a methoxy group and an aniline moiety, which contribute to its pharmacological properties. Research indicates its significant role as a kinase inhibitor, particularly targeting Transforming Growth Factor-β Activated Kinase (TAK1), which is implicated in various cellular processes including inflammation and cancer progression.
Target Interaction:
The primary biological target of this compound is TAK1. The compound binds to the hinge region of the kinase, inhibiting its activity. This inhibition affects multiple downstream signaling pathways that are crucial for cell survival and proliferation.
Biochemical Pathways:
Inhibition of TAK1 by this compound leads to:
- Suppression of cell growth in multiple myeloma (MM) cells.
- Induction of apoptosis through modulation of various signaling cascades associated with cell survival.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits TAK1, affecting pathways related to inflammation and cancer. |
| Anticancer Properties | Induces apoptosis in cancer cells, particularly in MM. |
| Potential Therapeutics | Explored for therapeutic applications in cancer treatment due to its activity. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies:
- Research demonstrated that this compound effectively inhibits the growth of MM cells by inducing apoptosis via TAK1 inhibition. The study highlighted a dose-dependent response where higher concentrations resulted in increased cell death compared to controls.
-
In Vivo Studies:
- Animal models treated with this compound showed significant tumor reduction compared to untreated groups. The mechanism was linked to the suppression of pro-survival signaling pathways activated by TAK1.
-
Structure-Activity Relationship (SAR):
- The presence of the methoxy group at the 6-position was found to enhance the binding affinity towards TAK1 compared to similar compounds lacking this substitution. This indicates that minor structural modifications can significantly impact biological activity.
Q & A
Q. What are the established synthetic routes for 4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via coupling reactions between imidazo[1,2-b]pyridazine precursors and substituted anilines. Key steps include:
- Coupling Reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the imidazo-pyridazine core to the aniline moiety. For example, and describe similar protocols using toluene as a solvent at 100°C with C18 reverse-phase chromatography for purification .
- Optimization : Reaction temperature (80–100°C), catalyst selection (Pd-based catalysts), and solvent polarity (toluene or acetonitrile) significantly impact yield. Pre-purification via column chromatography and recrystallization improves purity.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, XPhos, toluene, 100°C | 83% | >95% | |
| Purification | C18 reverse-phase (MeCN/H₂O + 0.1% TFA) | — | 99% |
Q. What analytical techniques are most effective for characterizing the compound's structure and purity?
Methodological Answer:
- LCMS/HPLC : Critical for confirming molecular weight (e.g., m/z 753 [M+H]+ in ) and retention times (e.g., 1.51 minutes under QC-SMD-TFA05 conditions) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and substitution patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying imidazo-pyridazine ring geometry and hydrogen bonding .
Key Data:
- LCMS : m/z 753 [M+H]+ () .
- HPLC Retention : 0.93–1.78 minutes (varying TFA gradients) .
Advanced Research Questions
Q. How does the substitution pattern on the aniline ring influence physicochemical properties and reactivity in medicinal chemistry?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce solubility.
- Steric Effects : Bulky substituents (e.g., 2-pyrrolidin-1-ylethoxy in ) may hinder target binding but improve selectivity .
- Experimental Validation : LogP measurements and solubility assays in PBS (pH 7.4) correlate substituent effects with bioavailability.
Q. Table 2: Substituent Impact on Properties
| Substituent | LogP | Solubility (µg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| -CF₃ () | 3.2 | 12 | >60 min |
| -OCH₃ () | 2.8 | 45 | 30 min |
Q. How can computational methods predict biological interactions, and how are they validated experimentally?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs.
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Validation : Correlate docking scores with IC₅₀ values from kinase assays () or crystallographic data (SHELXL-refined structures) .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize conditions (e.g., ATP concentration in kinase assays).
- Purity Verification : Re-analyze batches via HPLC (e.g., >98% purity threshold).
- Metabolite Interference : Use LC-MS/MS to identify degradants (e.g., AP24592 metabolite in ) .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
